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Compound of Interest

Compound Name: AN-019

Cat. No.: B1667274 Get Quote

This technical guide provides an in-depth overview of the preclinical and early clinical data for

AN-019 (also referred to as NRC-AN-019), a novel tyrosine kinase inhibitor. The information is

intended for researchers, scientists, and professionals involved in drug development, offering a

consolidated resource on the compound's mechanism of action, efficacy, and safety profile

based on preliminary studies.

Introduction
AN-019 is a phenylamino-pyrimidine derivative designed as a potent inhibitor of the BCR-ABL

tyrosine kinase.[1][2] It has been investigated primarily for its potential in treating chronic

myeloid leukemia (CML), particularly in cases that have developed resistance to imatinib, a

first-line therapy.[1][2] Additionally, preclinical studies have explored its activity in other

malignancies, such as HER2-positive breast cancer, by demonstrating its inhibitory effects on

the epidermal growth factor receptor (EGFR) signaling pathway.[3] This document summarizes

the key findings from in vitro, in vivo, and early-phase clinical trials of AN-019.

Mechanism of Action
AN-019 functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[1]

Structural analysis suggests that AN-019 binds to the inactive "DFG-out" conformation of the

ABL kinase domain, which contributes to its high affinity and potency.[4] By occupying the ATP-

binding pocket, AN-019 prevents the phosphorylation of downstream substrates, thereby

disrupting the signaling pathways that drive malignant cell proliferation and survival in BCR-
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ABL-positive leukemias.[1][5][6] Furthermore, studies have indicated that AN-019 also inhibits

the phosphorylation of EGFR, suggesting a broader anti-cancer activity.[3]

Signaling Pathways
The primary target of AN-019 is the constitutively active BCR-ABL kinase, which drives CML by

activating a number of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT,

and JAK/STAT pathways.[5][7][8] These pathways are crucial for cell proliferation, survival, and

differentiation.

In the context of breast cancer, AN-019 has been shown to inhibit the EGFR signaling pathway.

[3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which in

turn activates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR

pathways, promoting cell growth and survival.[9][10][11][12]
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Diagram 1: AN-019 Inhibition of the BCR-ABL Signaling Pathway.
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Diagram 2: AN-019 Inhibition of the EGFR Signaling Pathway.
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Preclinical Data
AN-019 has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer

cell lines.

CML Cell Lines: In the BCR-ABL-positive K562 cell line, AN-019 exhibited potent inhibition of

cell proliferation.[1] It was also effective against the imatinib-resistant Baf3 (T315I) cell line,

indicating its potential to overcome common mechanisms of drug resistance.[1]

Breast Cancer Cell Lines: AN-019 was shown to be more effective than lapatinib in inhibiting

the proliferation and angiogenic potential of MDAMB231 and BT474 breast cancer cells.[3]

Treatment with AN-019 led to an accumulation of cells in the sub-G0/G1 phase and an

increase in PARP cleavage, which are indicative of apoptosis.[3]

Parameter Cell Line AN-019 Imatinib Reference

IC50 K562 0.7 nM
~98 nM (140-fold

less potent)
[1]

Activity Baf3 (T315I) Effective Resistant [1]

Table 1: In Vitro Activity of AN-019 in CML Cell Lines

Effect Cell Lines Observation Reference

Anti-proliferative MDAMB231, BT474
More effective than

Lapatinib
[3]

Apoptosis MDAMB231, BT474

Increased PARP

cleavage, cell cycle

arrest

[3]

Anti-angiogenic MDAMB231, BT474
Inhibition of

angiogenic potential
[3]

Table 2: In Vitro Activity of AN-019 in Breast Cancer Cell Lines

The anti-tumor efficacy of AN-019 has been evaluated in mouse xenograft models.
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CML Mouse Model: In nude mice implanted with K562-luc cells, AN-019 treatment resulted

in a significant reduction in leukemic symptoms and blast cell counts compared to imatinib-

treated and control groups.[1] Notably, AN-019 was effective in suppressing leukemia in at

least 90% of the treated animals and demonstrated superiority over imatinib in leukemic

regression.[1] It also showed efficacy in mice implanted with imatinib-resistant Baf3T315I

cells.[1]

Breast Cancer Mouse Model: In SCID mice bearing BT474 cell xenografts, AN-019
demonstrated a dose-dependent inhibition of tumor growth that was superior to that of

lapatinib at comparable concentrations.[3] Immunohistochemical analysis of tumor sections

confirmed a dose-dependent inhibition of EGFR phosphorylation.[3]

Model Treatment Dose Key Findings Reference

K562-luc

Xenograft
AN-019 20 mg/kg

Superior

leukemic

regression vs.

Imatinib

[1]

Baf3T315I

Xenograft
AN-019 20 mg/kg

Overcame

Imatinib

resistance

[1]

BT474 Xenograft AN-019 Not specified

Dose-dependent

tumor growth

inhibition,

superior to

Lapatinib

[3]

Table 3: In Vivo Efficacy of AN-019

Phase I Clinical Trial Data
A Phase I clinical trial of AN-019 was conducted in patients with imatinib-resistant Chronic

Myeloid Leukemia.[11][13][14]

Study Design: The study aimed to determine the dose-limiting toxicity (DLT), maximum

tolerated dose (MTD), and the recommended Phase II dose. Secondary objectives included
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assessing pharmacokinetic properties and anti-leukemic activity.[11][13][14]

Dosing: Dosing started at 50 mg/day and was escalated in 50 mg increments per cohort, up

to a maximum of 450 mg/day.[11][13][14]

Safety and Tolerability: No DLT was observed, and the MTD was not reached at the doses

tested. Common adverse events included skin rash, nausea, and vomiting.[11][13][14]

Pharmacokinetics: The maximum plasma concentration (Cmax) of AN-019 was 9,342 ng/mL,

and the area under the curve (AUC) was 1,262,191 ng.hr/mL.[11][13][14]

Efficacy: Preliminary efficacy was observed, with hematological, cytogenetic, and molecular

responses in a subset of patients.[11][13][14] The recommended Phase IIA dose was

determined to be 300 mg/day, with the potential for escalation up to 450 mg/day.[11][13][14]

Parameter Value Reference

Number of Patients 30 [11][13][14]

Maximum Tolerated Dose

(MTD)

Not Reached (up to 450

mg/day)
[11][13][14]

Recommended Phase II Dose 300 mg/day [11][13][14]

Cmax 9,342 ng/mL [11][13][14]

AUC 1,262,191 ng.hr/mL [11][13][14]

Hematological Response 11 patients [11][13][14]

Cytogenetic Response 7 patients [11][13][14]

Molecular Response 5 patients [11][13][14]

Table 4: Summary of Phase I Clinical Trial Results

Experimental Protocols
The following are representative protocols for the key experiments described in the preclinical

evaluation of AN-019. These are based on standard laboratory procedures and are intended to

provide a detailed methodological framework.
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Cell Seeding: Seed K562 or BT474 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴

cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5%

CO₂ atmosphere.

Compound Treatment: Prepare serial dilutions of AN-019 and control compounds (e.g.,

Imatinib, Lapatinib) in growth medium. Add 100 µL of the diluted compounds to the

respective wells. Include vehicle-only wells as a negative control.

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours.

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 values using non-linear regression analysis.

Animal Model: Use 6-8 week old female athymic nude or SCID mice.

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ K562 or BT474 cells in 100 µL of a

1:1 mixture of PBS and Matrigel into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the

mice into treatment and control groups.

Drug Administration: Administer AN-019 (e.g., 20 mg/kg) and control compounds via

intraperitoneal injection or oral gavage daily for a specified period (e.g., 21-28 days). The

control group should receive the vehicle.
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Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the

study.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., immunohistochemistry for p-EGFR).
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Diagram 3: Representative Preclinical Experimental Workflow for AN-019.

Conclusion
The preliminary studies on AN-019 suggest that it is a potent tyrosine kinase inhibitor with

significant activity against BCR-ABL and EGFR. The preclinical data demonstrate superior

efficacy over existing therapies like imatinib and lapatinib in relevant cancer models. The Phase
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I clinical trial in imatinib-resistant CML patients has shown a favorable safety profile and

promising anti-leukemic activity. These findings support the continued development of AN-019
as a potential therapeutic agent for CML and other malignancies. Further clinical investigations

are warranted to fully elucidate its efficacy and safety in larger patient populations.
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Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1667274#preliminary-studies-on-an-019]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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